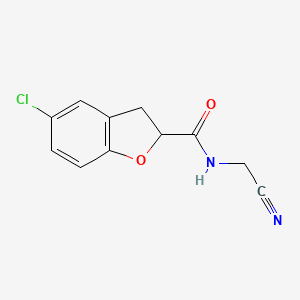

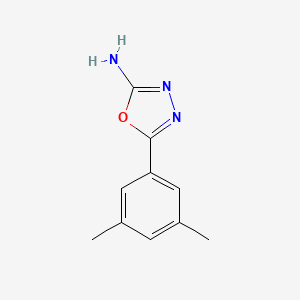

![molecular formula C12H15N3O2S2 B2901485 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097921-27-0](/img/structure/B2901485.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives have been shown to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Thiadiazole is another heterocyclic compound that contains two nitrogen atoms and one sulfur atom in a five-membered ring. It is often used in medicinal chemistry due to its wide range of biological activities.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is soluble in most organic solvents but insoluble in water . The presence of the hydroxy group might increase its solubility in polar solvents.科学的研究の応用

Organic Semiconductor Development

Thiophene derivatives, such as the compound , are pivotal in the development of organic semiconductors . These materials are used in creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The thiophene ring’s ability to stabilize charge through delocalization makes it an excellent candidate for electronic applications .

Corrosion Inhibition

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . Their incorporation into coatings can protect metals from oxidative damage, which is crucial for extending the lifespan of structures and machinery .

Pharmacological Research

Compounds with a thiophene core exhibit a range of pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , and antimicrobial agents. The structural similarity of the compound to known drugs suggests it could be a candidate for drug development and biological pathway studies .

Material Science

The unique properties of thiophene derivatives make them suitable for advanced material science applications. They can be used in the creation of high-performance polymers and coatings , especially where durability and stability under environmental stress are required .

Bioreduction Processes

Thiophene derivatives are also involved in bioreduction processes . They can be used as intermediates in the synthesis of complex organic molecules, such as pharmaceuticals, through enantioselective bioreduction, which is a critical step in producing compounds like (S)-duloxetine .

Agrochemical Applications

The compound’s derivatives are significant in the agrochemical industry. They can be used to synthesize molecules that protect crops from pests, serving as a basis for developing new pesticides and herbicides .

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes and leading to therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Thiophene derivatives are generally known to exhibit good bioavailability due to their lipophilic nature . They can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . These can include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and more .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . For example, the lipophilicity of thiophene derivatives can influence their ability to cross cell membranes and reach their targets . Additionally, the stability of these compounds can be affected by factors such as temperature and pH .

将来の方向性

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)5-9-3-4-18-6-9/h3-4,6,17H,5,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTVEEGBRKDLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

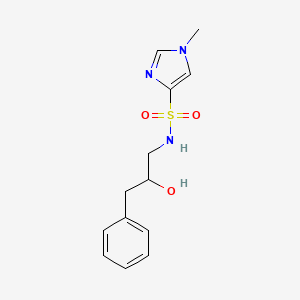

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)

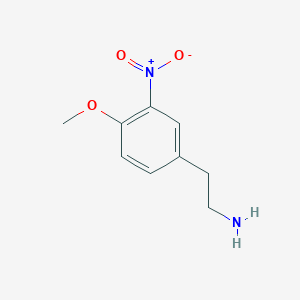

![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)

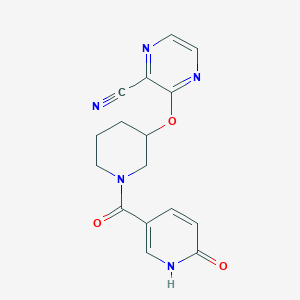

![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)